Phosphinic acid, propyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, propyl-, ethyl ester is an organophosphorus compound that belongs to the class of phosphinic acids and their esters These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, propyl-, ethyl ester can be synthesized through several methods. One common method involves the esterification of phosphinic acids with alcohols. For example, the reaction of propylphosphinic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid can yield this compound . Another method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, propyl-, ethyl ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphinic acid and alcohol.
Oxidation: Oxidation of phosphinic acid esters can lead to the formation of phosphonic acids.
Substitution: The ester can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Yields phosphinic acid and ethanol.
Oxidation: Produces phosphonic acids.
Substitution: Forms various substituted phosphinic acid derivatives.
Scientific Research Applications
Phosphinic acid, propyl-, ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphinic acid, propyl-, ethyl ester involves its interaction with molecular targets such as enzymes. For example, as an enzyme inhibitor, it can bind to the active site of metalloproteases, interfering with their catalytic activity . This interaction often involves the formation of a stable complex between the ester and the enzyme, preventing the enzyme from binding to its natural substrate .
Comparison with Similar Compounds
Phosphinic acid, propyl-, ethyl ester can be compared with other similar compounds such as phosphonic acids and phosphonates.
Phosphonic Acids: These compounds have a similar structure but contain a direct P-C bond instead of a P-O-C bond.
Phosphonates: These esters of phosphonic acids are used in a variety of applications, including as herbicides and flame retardants.
List of Similar Compounds
- Phosphonic acid, methyl ester
- Phosphonic acid, ethyl ester
- Phosphonic acid, propyl ester
- Phosphinic acid, methyl-, ethyl ester
- Phosphinic acid, ethyl-, propyl ester
Properties
CAS No. |
104902-88-7 |
---|---|
Molecular Formula |
C5H12O2P+ |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
ethoxy-oxo-propylphosphanium |
InChI |
InChI=1S/C5H12O2P/c1-3-5-8(6)7-4-2/h3-5H2,1-2H3/q+1 |
InChI Key |
TXEVDFUHDMVRCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC[P+](=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.